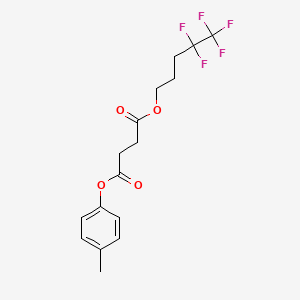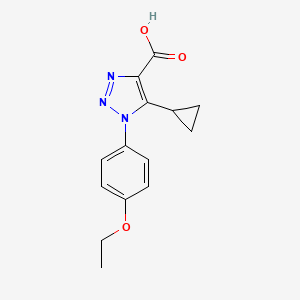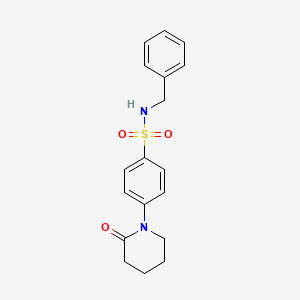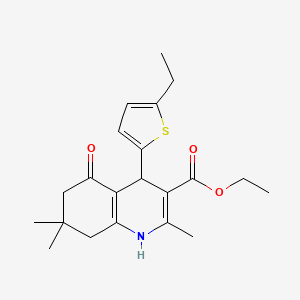![molecular formula C20H20ClNO6 B5230348 dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)
dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate, also known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a terephthalate derivative and has been synthesized through various methods. CMPT has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In
Mécanisme D'action
The mechanism of action of dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule formation. This disruption ultimately leads to cell cycle arrest and apoptosis in cancer cells. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has also been found to induce DNA damage and inhibit DNA repair mechanisms, which contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been found to exhibit anti-cancer properties in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. It has also been found to induce apoptosis and inhibit cell migration and invasion. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate in laboratory experiments is its ability to selectively target cancer cells while having minimal toxicity in normal cells. This makes it a promising candidate for cancer therapy. However, one limitation is that dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate is a relatively new compound, and further research is needed to fully understand its potential applications and limitations.
Orientations Futures
Future research on dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate should focus on studying its potential use in combination therapy with other anti-cancer drugs. Further research is also needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Additionally, dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate could be studied for its potential use in other biomedical applications, such as biosensors and DNA damage detection.
Méthodes De Synthèse
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate can be synthesized through a multi-step process that involves the reaction of terephthalic acid with 4-chloro-2-methylphenol to form 4-chloro-2-methylbenzoic acid. The acid is then reacted with 2-(chloromethyl)propane-1,3-diol to form a chloromethyl derivative. The final step involves the reaction of the chloromethyl derivative with dimethylamine to form dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate.
Applications De Recherche Scientifique
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate has also been studied for its potential use as a fluorescent probe for detecting DNA damage and for its potential use in the development of biosensors.
Propriétés
IUPAC Name |
dimethyl 2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO6/c1-11-9-14(21)6-8-17(11)28-12(2)18(23)22-16-10-13(19(24)26-3)5-7-15(16)20(25)27-4/h5-10,12H,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLOLOOOSNLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzene-1,4-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B5230265.png)
![N'-[2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)acetyl]-2-furohydrazide](/img/structure/B5230271.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-4-(3-phenoxybenzyl)-2-piperazinone](/img/structure/B5230292.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)
![3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)



![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)

![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)